Cas no 132089-38-4 (Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate)
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
- 4-Thiazolecarboxylicacid, 2-(3,5-dichlorophenyl)-, ethyl ester
- ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate
- ACMC-209zp8
- AGN-PC-00422N
- ANW-50538
- CTK4B7713
- MolPort-003-984-081
- SBB066489
- Ethyl 2-(3,5-dichlorophenyl)
- ethyl 2-(3,5-diMethylphenyl)thiazol-4-carboxylate
- ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate
- IMED1496012952
- AB0035474
- AX8159557
- X9820
- ST24030449
- A806367
- 2-(3,5-dichlorophenyl)-4-thiazolecarboxylic acid ethyl e
- ethyl 2-[3,5-bis(chloranyl)phenyl]-1,3-thiazole-4-carboxylate
- MFCD09743714
- Ethyl 2-(3 pound not5-dichlorophenyl)thiazole-4-carboxylate
- CS-0151685
- 132089-38-4
- 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid ethyl ester
- Ethyl2-(3,5-dichlorophenyl)thiazole-4-carboxylate
- FT-0653355
- ETHYL 2-(3,5-DIMETHYL-PHENYL)THIAZOLE-4-CARBOXYLATE
- 4-Thiazolecarboxylic acid, 2-(3,5-dichlorophenyl)-, ethyl ester
- DS-0244
- AKOS015848950
- 2-(3,5-dichlorophenyl)-4-thiazolecarboxylic acid ethyl ester
- DTXSID00569506
- DB-062873
-
- MDL: MFCD09743714
- Inchi: 1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3
- InChI Key: HVMLDBROWJVLEG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1=NC(C(=O)OCC)=CS1)Cl
Computed Properties
- Exact Mass: 261.08200
- Monoisotopic Mass: 300.9731051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4
- XLogP3: 4.4
Experimental Properties
- Density: 1.4
- Boiling Point: 432.6°C at 760 mmHg
- Flash Point: 215.4°C
- Refractive Index: 1.597
- PSA: 67.43000
- LogP: 3.60360
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E843338-1g |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 98% | 1g |
606.60 | 2021-05-17 | |
| Chemenu | CM189657-1g |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 98% | 1g |
$104 | 2021-08-05 | |
| Chemenu | CM189657-5g |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 98% | 5g |
$358 | 2021-08-05 | |
| TRC | E915908-25mg |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | E915908-50mg |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | E915908-100mg |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | E915908-250mg |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 250mg |
$167.00 | 2023-05-18 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD159557-250mg |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 98% | 250mg |
¥82.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD159557-1g |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 98% | 1g |
¥203.0 | 2022-03-01 | |
| Alichem | A059003585-1g |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate |
132089-38-4 | 98% | 1g |
$229.99 | 2022-04-03 |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Suppliers
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate
Recent Advances in the Study of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (CAS: 132089-38-4)
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (CAS: 132089-38-4) is a thiazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and pharmacological properties. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.
Recent studies have focused on the synthesis and optimization of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a one-pot multicomponent reaction, significantly reducing the number of steps and increasing overall efficiency. The study reported a yield of 85% and demonstrated the scalability of the method, making it a viable option for industrial applications. The authors also highlighted the compound's stability under various conditions, which is crucial for its potential use in drug formulations.
In terms of biological activity, Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate has shown promising results as an inhibitor of specific enzymatic pathways. A 2022 study published in Bioorganic & Medicinal Chemistry Letters investigated its effects on the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. The compound exhibited potent inhibitory activity, with an IC50 value of 1.2 µM, suggesting its potential as a lead compound for the development of anti-inflammatory and anticancer agents. Further mechanistic studies revealed that the compound interacts with the p65 subunit of NF-κB, preventing its translocation to the nucleus.
Another area of interest is the compound's potential antimicrobial properties. A recent study in Antimicrobial Agents and Chemotherapy (2023) evaluated Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate against a panel of drug-resistant bacterial strains. The results indicated moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. The study also explored the compound's synergy with existing antibiotics, revealing enhanced efficacy when combined with vancomycin. These findings underscore the compound's potential as a scaffold for the development of novel antimicrobial agents.
Pharmacokinetic studies have also been conducted to assess the compound's suitability for therapeutic use. A 2023 preclinical study in European Journal of Pharmaceutical Sciences investigated the absorption, distribution, metabolism, and excretion (ADME) profiles of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate in rodent models. The compound demonstrated favorable oral bioavailability (65%) and a half-life of 4.5 hours, suggesting its potential for oral administration. However, the study also identified rapid metabolism via hepatic cytochrome P450 enzymes, which may necessitate structural modifications to improve metabolic stability in future derivatives.
In conclusion, Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (CAS: 132089-38-4) represents a versatile and promising compound in the field of chemical biology and drug discovery. Recent advancements in its synthesis, biological evaluation, and pharmacokinetic profiling have laid a solid foundation for further research and development. Future studies should focus on optimizing its pharmacological properties, exploring its mechanism of action in greater detail, and evaluating its efficacy in preclinical disease models. With continued investigation, this compound may pave the way for the development of novel therapeutic agents targeting inflammation, cancer, and microbial infections.
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